molecular formula C23H33N5O8 B12843184 3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid

3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid

Cat. No.: B12843184
M. Wt: 507.5 g/mol
InChI Key: ZEPCPNXUCHPQCN-UHFFFAOYSA-N
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Description

3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid is a structurally complex small molecule featuring a piperazine core modified with bis(tert-butoxycarbonyl) (Boc)-protected carbamimidoyl groups, a methylene linker, and a 5-nitrobenzoic acid moiety.

Properties

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

3-[[4-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoic acid

InChI

InChI=1S/C23H33N5O8/c1-22(2,3)35-20(31)24-19(25-21(32)36-23(4,5)6)27-9-7-26(8-10-27)14-15-11-16(18(29)30)13-17(12-15)28(33)34/h11-13H,7-10,14H2,1-6H3,(H,29,30)(H,24,25,31,32)

InChI Key

ZEPCPNXUCHPQCN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the nitrobenzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: The major products depend on the nucleophile used and the specific reaction conditions.

Scientific Research Applications

3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring and nitrobenzoic acid moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-containing Boc-protected derivatives , which are widely used as intermediates in drug discovery. Below is a detailed comparison with structurally or functionally related molecules:

Structural Analogues

Compound Key Features Key Differences
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid - Piperazine-Boc core
- Butanoic acid terminus
- Lacks nitro group and carbamimidoyl moiety
- Simpler alkyl chain vs. aromatic
N,N-Diethyl-1,4-phenylenediamine sulfate - Aromatic diamine backbone
- Sulfate counterion
- No piperazine or Boc groups
- Focus on redox activity vs. targeted inhibition
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol - Sulfonyl linker
- Chlorinated aromatic groups
- Alcohol functional group
- No nitro or Boc-protected motifs

Functional Analogues

  • 2-Ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole :

    • Shares nitro-aromatic motifs but replaces piperazine with benzimidazole.
    • Tetrazole group enhances metal-binding capacity, unlike the carbamimidoyl group.
  • 4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide :

    • Retains piperazine core but substitutes Boc with fluorophenyl and thioamide groups.
    • Higher lipophilicity due to fluorinated aryl groups.

Physicochemical Properties

Property Target Compound 4-(4-Boc-piperazin-1-yl)butanoic acid
Molecular Weight ~550 g/mol (estimated) 272.34 g/mol
LogP ~2.5 (predicted) 1.2
Solubility Low (due to nitro and Boc groups) Moderate (carboxylic acid enhances aqueous solubility)

Biological Activity

3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bis(tert-butoxycarbonyl)carbamimidoyl group and a nitrobenzoic acid moiety. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of guanidine compounds, including those similar to 3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid, exhibit significant antimicrobial activity. For instance, N-substituted 2-aminoimidazole derivatives have been shown to inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

The proposed mechanism of action for compounds like this involves disruption of bacterial cell division through interference with the FtsZ protein, a key component in bacterial cytokinesis. This mechanism is particularly promising against multidrug-resistant strains, as it targets a different pathway than traditional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of related compounds. For example, studies using MTT assays showed that certain guanidine derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

Case Study 1: Antibacterial Activity

A study published in Organic & Biomolecular Chemistry demonstrated that a series of guanidine derivatives, including those similar to our compound, were effective against various bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy and reducing cytotoxicity towards human cells .

Case Study 2: Cancer Cell Inhibition

In another research effort, derivatives of the compound were tested against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at micromolar concentrations. The study suggested that the mechanism might involve apoptosis induction via mitochondrial pathways .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of MRSA biofilms
CytotoxicitySelective toxicity towards cancer
Mechanism of ActionDisruption of FtsZ protein function

Table 2: Case Study Results

StudyCompound TestedIC50 (µM)Reference
Antibacterial ActivityGuanidine Derivatives10-20
Cancer Cell InhibitionBis(tert-butoxycarbonyl) Guanidine Derivatives5-15

Q & A

Q. What are the optimal synthetic routes for preparing 3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid, and how can yields be improved?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Introduce the bis-tert-butoxycarbonyl (Boc) group to the carbamimidoyl-piperazine moiety via carbodiimide-mediated coupling.
  • Step 2: Methylation of the piperazine nitrogen using formaldehyde or methyl iodide under basic conditions.
  • Step 3: Coupling the functionalized piperazine to 5-nitrobenzoic acid via a nucleophilic substitution or amidation reaction.

Key Optimization Strategies:

  • Use Boc-protection early to prevent undesired side reactions .
  • Optimize solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) to enhance coupling efficiency .
  • Purify intermediates via column chromatography or recrystallization to improve final yields (e.g., yields for analogous compounds range from 17% to 32% depending on substituents) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

Answer: Primary Techniques:

  • 1H/13C NMR: Confirm substitution patterns and Boc-group integrity. For example, tert-butyl protons appear as singlets at ~1.4 ppm, while aromatic protons from the nitrobenzoic acid resonate at 8.0–8.5 ppm .
  • LCMS: Verify molecular weight (e.g., [M-H]⁻ or [M+H]⁺ peaks) and purity (>95% by HPLC) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Resolving Discrepancies:

  • Compare experimental data with computational predictions (e.g., density functional theory for NMR shifts) .
  • Cross-validate using orthogonal methods (e.g., X-ray crystallography for ambiguous NOE signals) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Stability: The compound is hygroscopic and sensitive to acidic/basic conditions. Store at –20°C in sealed, desiccated containers to prevent Boc-group cleavage .
  • Degradation Pathways:
    • Hydrolysis of Boc groups under aqueous conditions, forming free amines.
    • Nitro-group reduction under prolonged light exposure, generating amino derivatives .

Mitigation Strategies:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
  • Monitor degradation via LCMS, tracking molecular weight shifts (e.g., loss of Boc: Δm/z = -100) .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets, and how are docking studies validated?

Answer:

  • Methods:
    • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on the nitrobenzoic acid moiety for hydrogen bonding .
    • MD Simulations: Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns .

Validation:

  • Compare predicted binding poses with crystallographic data from analogous compounds (e.g., piperazine-based inhibitors) .
  • Correlate computational affinity scores with experimental IC50 values from enzyme assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer: Key Modifications:

  • Nitro Group Replacement: Substitute with electron-withdrawing groups (e.g., cyano) to modulate electronic effects without steric hindrance .
  • Piperazine Substituents: Vary Boc groups to alter lipophilicity (e.g., replace tert-butyl with cyclopropyl) .

SAR Workflow:

Synthesize derivatives with systematic substitutions.

Test in vitro activity (e.g., IC50 in enzyme inhibition assays).

Perform QSAR modeling to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What strategies address contradictions in reported synthetic yields or spectral data for analogous compounds?

Answer:

  • Yield Discrepancies:

    • Optimize reaction stoichiometry (e.g., excess reagent ratios for low-yielding steps) .
    • Use microwave-assisted synthesis to reduce side reactions (e.g., from 22% to 35% yield for similar piperazine derivatives) .
  • Spectral Contradictions:

    • Re-examine solvent effects on NMR shifts (e.g., DMSO vs. CDCl3) .
    • Verify purity via elemental analysis to rule out impurity-driven anomalies .

Q. How is the compound’s reactivity exploited in prodrug design or bioconjugation strategies?

Answer:

  • Prodrug Activation:
    • Hydrolyze the nitro group intracellularly to release active amines under reductive conditions (e.g., in hypoxic tumor microenvironments) .
  • Bioconjugation:
    • Functionalize the carboxylic acid group with PEG or targeting peptides via EDC/NHS chemistry .

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